4,5-Dihydroxyphthalonitrile

概要

説明

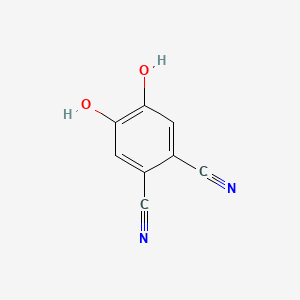

4,5-Dihydroxyphthalonitrile is an organic compound with the molecular formula C₈H₄N₂O₂. It is a derivative of phthalonitrile, characterized by the presence of two hydroxyl groups at the 4 and 5 positions of the benzene ring. This compound is known for its unique photophysical and optical properties, making it useful in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dihydroxyphthalonitrile can be synthesized from pyrocatechol through a straightforward process. The synthesis involves the bromination of pyrocatechol followed by cyanation. The reaction conditions typically include the use of bromine and a cyanating agent under controlled temperature and pH conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound through optimized reaction conditions and purification techniques .

化学反応の分析

Types of Reactions: 4,5-Dihydroxyphthalonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitrile groups can be reduced to amines.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Ethers or esters.

科学的研究の応用

4,5-Dihydroxyphthalonitrile has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.

Biology: Its derivatives are studied for their potential use in biological imaging due to their fluorescence properties.

Medicine: Research is ongoing to explore its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of advanced materials with specific optical and electronic properties.

作用機序

The mechanism of action of 4,5-Dihydroxyphthalonitrile largely depends on its application. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and altering their activity. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity. In materials science, its photophysical properties are exploited to create materials with desired optical characteristics .

類似化合物との比較

4,5-Dimethoxyphthalonitrile: Similar structure but with methoxy groups instead of hydroxyl groups.

4,5-Dihydroxyphthalic acid: Similar structure but with carboxyl groups instead of nitrile groups.

4,5-Dihydroxyisophthalonitrile: Similar structure but with different positioning of nitrile groups.

Uniqueness: 4,5-Dihydroxyphthalonitrile is unique due to its combination of hydroxyl and nitrile groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the synthesis of phthalocyanines and other advanced materials .

生物活性

4,5-Dihydroxyphthalonitrile (C₈H₄N₂O₂) is an organic compound characterized by two hydroxyl groups at the 4 and 5 positions of its phthalic structure. This compound is gaining attention due to its unique biological activities and potential applications in various scientific fields, including medicinal chemistry, materials science, and biological imaging.

This compound is a derivative of phthalonitrile, which is notable for its photophysical properties. It exhibits fluorescence in the visible light spectrum, making it useful for applications in fluorescence microscopy and other imaging techniques. The presence of hydroxyl and nitrile groups contributes to its reactivity and binding capabilities, allowing it to interact with various biological molecules.

The biological activity of this compound primarily revolves around its role as a ligand that can bind to specific proteins and enzymes. The hydroxyl groups enhance its binding affinity, facilitating interactions that can alter the activity of these biomolecules. This property is particularly significant in drug development, where such compounds may target specific receptors or enzymes within biological systems.

Applications in Drug Development

Research indicates that derivatives of this compound are being explored for their potential use in drug development. Their ability to act as ligands opens avenues for designing therapeutics aimed at modulating enzyme activity or receptor function. For instance, studies have shown promising results in targeting cancer-related pathways through the selective inhibition of specific enzymes .

Fluorescence Properties

The fluorescence properties of this compound allow it to be utilized as a biological imaging agent. Its derivatives can serve as labels for biomolecules, enabling researchers to visualize cellular processes in real time. The compound's ability to absorb and emit light at specific wavelengths enhances its utility in various imaging techniques .

Study on Photodynamic Therapy

A notable study investigated the efficacy of phthalocyanine derivatives in photodynamic therapy (PDT) for cancer treatment. The research demonstrated that compounds derived from this compound exhibited significant cytotoxic effects against hepatocellular carcinoma cells upon light activation. The study highlighted the importance of optimizing the photophysical properties of these compounds to enhance their therapeutic efficacy .

Binding Affinity Studies

Another study focused on the binding interactions between this compound and calf thymus DNA (CT-DNA). Through UV-Vis spectroscopy and fluorescence measurements, researchers assessed the quenching effects of the compound on DNA fluorescence. The results indicated that the compound effectively binds to DNA, suggesting potential applications in gene delivery systems or as a therapeutic agent targeting nucleic acids .

Comparative Analysis

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5-Dimethoxyphthalonitrile | Contains methoxy groups instead of hydroxyl groups | Different reactivity due to methoxy substituents |

| 4,5-Dihydroxyphthalic acid | Features carboxyl groups instead of nitrile groups | Acidic properties due to carboxylic acid functionality |

| 4,5-Dihydroxyisophthalonitrile | Different positioning of nitrile groups | Variations in reactivity and application potential |

特性

IUPAC Name |

4,5-dihydroxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFFYWYKQYCONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349165 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300853-66-1 | |

| Record name | 4,5-dihydroxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4,5-Dihydroxyphthalonitrile?

A1: this compound serves as a crucial precursor in the synthesis of phthalocyanines []. Phthalocyanines are a class of macrocyclic compounds known for their intense blue-green color and remarkable stability. They find applications in various fields, including:

Q2: What synthetic routes are described in the provided research for obtaining this compound?

A2: Unfortunately, the provided abstracts do not offer specific details about the synthetic procedures employed in each study [, ]. To gain insights into the reaction steps, reagents, and conditions used, it would be necessary to access the full text of the research papers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。